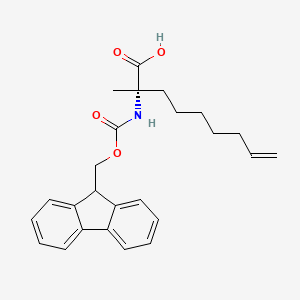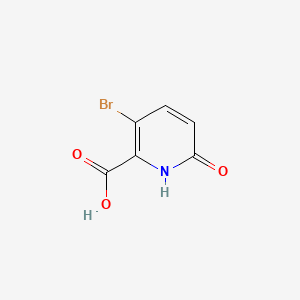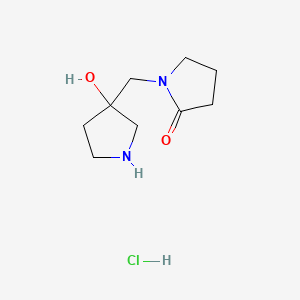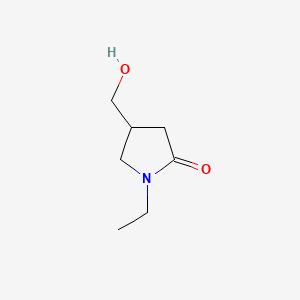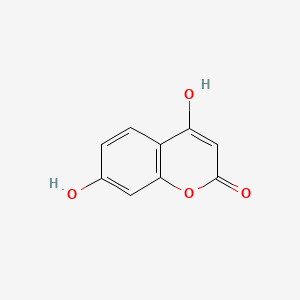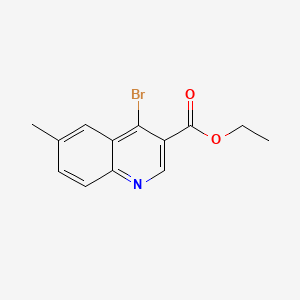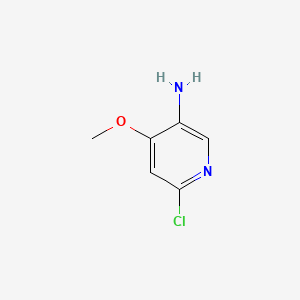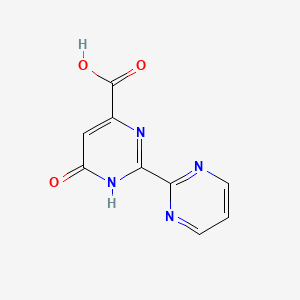
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H6N4O3 . It is related to 6-hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, which has a similar structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a carboxylic acid group and a hydroxy group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.17 . Its melting point is between 238-241 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid has been identified as a potential antimicrobial agent. Its structure allows for the synthesis of various derivatives that can be tested against a range of bacterial and fungal pathogens . The pyrimidine core is a common feature in many antimicrobial compounds, and modifications to this core can lead to the development of new drugs to combat resistant strains of microorganisms.
Antimalarial Research
This compound also shows promise in antimalarial research. Pyrimidine derivatives are known to interfere with the life cycle of the malaria parasite, Plasmodium falciparum. Researchers are exploring the efficacy of these compounds in inhibiting the growth of the parasite and preventing the disease .
Antiviral Research
In the field of antiviral research, 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid derivatives are being studied for their potential to inhibit viral replication. The goal is to discover new treatments for viral infections by targeting specific stages of the viral life cycle .
Anticancer Research
The pyrimidine scaffold is a key feature in many anticancer drugs. Scientists are investigating the anticancer potential of this compound by synthesizing derivatives that can target cancer cells without harming healthy cells. These studies focus on understanding the structure-activity relationships to optimize the anticancer properties .
Anti-inflammatory Research
Research into the anti-inflammatory properties of pyrimidine derivatives, including 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid, is ongoing. These compounds may play a role in the development of new anti-inflammatory medications that could help treat conditions like arthritis and other inflammatory diseases .
Analgesic Research
The analgesic potential of pyrimidine derivatives is another area of interest. By studying the pain-relieving properties of these compounds, researchers aim to create new analgesics that are more effective and have fewer side effects than current medications .
Anticonvulsant Research
Finally, the anticonvulsant applications of pyrimidine derivatives are being explored. These compounds may offer new avenues for the treatment of epilepsy and other seizure disorders. The research focuses on the synthesis of derivatives that can modulate neuronal excitability and prevent seizures .
Central Nervous System (CNS) Disorders
Pyrimidine derivatives, including 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid, are being studied for their potential applications in treating CNS disorders. These compounds may influence neurotransmitter systems and could lead to new treatments for depression, anxiety, and other CNS conditions .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This suggests that 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid may also interact with this enzyme or related targets.
Biochemical Pathways
Given the potential target of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid, it may affect the biochemical pathway of collagen synthesis . By inhibiting collagen prolyl-4-hydroxylase, the compound could reduce the production of collagen, a key component of connective tissues. This could have downstream effects on tissue remodeling and fibrosis.
Eigenschaften
IUPAC Name |
6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWIMFCVCSBIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209773 |
Source


|
| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261079-77-9 |
Source


|
| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



